3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a fused ring system that includes both pyrazine and indole moieties, making it a versatile scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one can be achieved through several methods. One notable approach involves the intramolecular aza-Michael addition of readily available α,β-unsaturated esters. This reaction is catalyzed by a range of organic and inorganic bases (5-10 mol%), allowing for a fast (30 min) and regioselective ring-closing reaction under simple operational conditions . Another efficient method employs a domino Michael/intramolecular nucleophilic substitution pathway using potassium hydroxide in dichloromethane. This approach utilizes various substituted vinyl selenones and 1H-indole-2-carboxamides or 1H-pyrrole-2-carboxamides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of readily available starting materials and mild reaction conditions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of complex molecules.
Biology: Investigated for its antifungal, antihistaminergic, and anti-serotoninergic activities.
Medicine: Potential use in the development of new therapeutic agents targeting various diseases.
Industry: Applications in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit caspase-3, a cysteine-dependent aspartyl protease involved in apoptosis. This inhibition can attenuate cell damage after ischemic events, suggesting potential neuroprotective effects . The compound’s antifungal and antihistaminergic activities are likely mediated through interactions with specific receptors and enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Shares a similar fused ring system but with different biological activities.
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-one: Another related compound with potential neuroprotective effects.
Uniqueness
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific combination of pyrazine and indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel pharmacologically active compounds with diverse biological activities.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h1-4,7H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWBFJXTNMYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565536 | |
Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152193-85-6 | |
Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one derivatives?
A: Research has shown that this compound derivatives exhibit promising antimicrobial activities. Studies have demonstrated their effectiveness against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes []. Furthermore, these compounds have shown antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus []. Previous research has also identified antifungal, antihistaminergic, and anti-serotoninergic activities associated with this class of compounds [].
Q2: What are the common synthetic approaches to produce 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-ones?
A: Several synthetic routes have been explored for the production of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-ones. One approach utilizes vinyl selenones as starting materials in a Michael addition-cyclization cascade reaction with (1H-indol-2yl)carboxamides []. This method offers a cost-effective and environmentally friendly alternative for synthesizing these compounds. Another strategy involves a base-catalyzed intramolecular aza-Michael addition reaction []. This method utilizes readily available α,β-unsaturated esters and various organic or inorganic bases, resulting in a fast and efficient synthesis with high yields [].
Q3: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?
A: While the provided abstracts don't delve deep into specific SAR studies, one article mentions the synthesis of various urea, sulfonamide, and acetamide derivatives of this compound []. These derivatives were subsequently evaluated for their antimicrobial activities. This suggests that researchers are exploring the impact of structural modifications on the biological activity of these compounds. Further investigation into the SAR would be beneficial to optimize these molecules for specific applications.
Q4: What analytical techniques are commonly employed to characterize this compound derivatives?
A: The synthesized this compound derivatives are typically characterized using a combination of spectroscopic and spectrometric methods. These include nuclear magnetic resonance spectroscopy (NMR) such as ¹H NMR and ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) []. These techniques provide valuable information about the structure, purity, and molecular weight of the synthesized compounds.
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